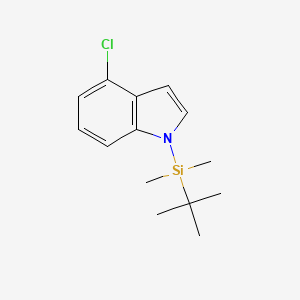

4-Chloro-N-(tert-butyldimethylsilyl)indole

Übersicht

Beschreibung

4-Chloro-N-(tert-butyldimethylsilyl)indole is a chemical compound with the molecular formula C14H20ClNSi and a molecular weight of 265.86 g/mol . It belongs to the class of indole derivatives, which are known for their diverse biological and chemical properties . This compound is characterized by the presence of a chloro group at the 4-position of the indole ring and a tert-butyldimethylsilyl group attached to the nitrogen atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(tert-butyldimethylsilyl)indole typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group followed by chlorination at the 4-position. One common method involves the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form N-(tert-butyldimethylsilyl)indole. This intermediate is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS) to yield this compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(tert-butyldimethylsilyl)indole can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction reactions can modify the indole ring .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

4-Chloro-N-(tert-butyldimethylsilyl)indole derivatives have been investigated for their potential as therapeutic agents. The indole framework is a common motif in many bioactive compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.

- Case Study: Anticancer Activity

A study demonstrated that certain indole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with substitutions at the 4-position showed improved activity against leukemia cells compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MLL leukemia cells |

| 4-Methylindole | 22 | A549 (lung cancer) |

| 5-Fluoroindole | 18 | HeLa (cervical) |

Synthesis of Complex Molecules

Synthetic Intermediates

The tert-butyldimethylsilyl (TBDMS) group serves as a protective group in organic synthesis, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in the synthesis of complex indole derivatives.

- Case Study: Synthesis of Fluorescent Indoles

Research has shown that TBDMS-protected indoles can be utilized in the synthesis of fluorescent nucleosides, which are valuable tools in biochemical research. The protection strategy allows for subsequent reactions to occur selectively, leading to high yields of the desired fluorescent products .

Table 2: Synthesis Yields of TBDMS-Protected Indoles

| Reaction Step | Yield (%) |

|---|---|

| TBDMS Protection | 90 |

| Coupling to Fluorescent Nucleoside | 75 |

| Deprotection | 85 |

Material Science

Photophysical Properties

Indoles are also explored for their photophysical properties, making them suitable for applications in organic electronics and photonic devices. The incorporation of the TBDMS group can enhance the stability and solubility of these materials.

- Case Study: Organic Light Emitting Diodes (OLEDs)

Indole derivatives with TBDMS protection have been tested in OLED applications due to their favorable electronic properties. The stability provided by the TBDMS group helps maintain performance under operational conditions .

Biochemical Research

Receptor Modulation

The compound has been studied for its role as a receptor modulator, particularly in targeting G-protein coupled receptors (GPCRs). The structural modifications allowed by the silylation can influence binding affinity and selectivity.

- Case Study: OXE Receptor Antagonists

Research indicates that indole derivatives can act as selective antagonists for the OXE receptor, which is involved in eosinophilic disorders such as asthma. The modifications at the indole nitrogen position were crucial for enhancing antagonistic activity against eosinophil chemoattractants .

Table 3: Binding Affinity of Indole Derivatives to OXE Receptor

| Compound | Binding Affinity (Ki, nM) |

|---|---|

| This compound | 15 |

| Unmodified Indole | 30 |

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(tert-butyldimethylsilyl)indole is not well-documented. indole derivatives typically exert their effects by interacting with various molecular targets and pathways. For example, they can bind to receptors, enzymes, and other proteins, influencing biological processes such as cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloroindole: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.

N-(tert-butyldimethylsilyl)indole:

Uniqueness

4-Chloro-N-(tert-butyldimethylsilyl)ind

Biologische Aktivität

4-Chloro-N-(tert-butyldimethylsilyl)indole is an indole derivative notable for its unique chemical structure, which combines both a chloro substituent and a tert-butyldimethylsilyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 265.86 g/mol

The presence of the chloro and silyl functionalities enhances its reactivity, making it a candidate for various pharmacological applications.

Biological Activities

Indole derivatives, including this compound, have been studied for their diverse biological activities:

- Antiviral Activity : Indole derivatives have shown promise as antiviral agents. For instance, structural modifications can lead to compounds with high resistance barriers against viral strains .

- Anticancer Properties : Research indicates that indole derivatives can inhibit tumor growth and possess selective cytotoxicity against cancer cell lines. The specific mechanisms often involve targeting key pathways in cancer cell proliferation .

- Antimicrobial Effects : The compound exhibits significant antimicrobial activity against various pathogens, highlighting its potential as a therapeutic agent in infectious diseases .

Antiviral Activity

A study focused on the synthesis of novel indole derivatives demonstrated that certain modifications at the indole core led to enhanced antiviral efficacy against norovirus. The presence of specific functional groups was crucial for maintaining activity against resistant strains .

Anticancer Research

In a comparative study involving several indole derivatives, this compound was evaluated for its cytotoxic effects on HeLa cells. Results indicated that this compound exhibited significant growth inhibition with an IC value of approximately 10 µM, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Research on the antimicrobial properties of indoles revealed that this compound displayed notable inhibition zones against Gram-positive and Gram-negative bacteria. In particular, it showed an inhibition zone of 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylindole | Methyl group at position 4 | Exhibits distinct biological activities |

| 5-Bromoindole | Bromine at position 5 | Known for specific antimicrobial properties |

| N-(tert-butyldimethylsilyl)indole | No chlorine substituent | Focused on synthetic applications |

| 4-Chlorophenylindole | Chlorine at position 4 on phenyl ring | Greater focus on anticancer research |

The unique combination of chloro and silyl functionalities in this compound enhances its reactivity and biological activity compared to these similar compounds.

Eigenschaften

IUPAC Name |

tert-butyl-(4-chloroindol-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPSXASABIORPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586016 | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412048-45-4 | |

| Record name | 4-Chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412048-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[tert-Butyl(dimethyl)silyl]-4-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.